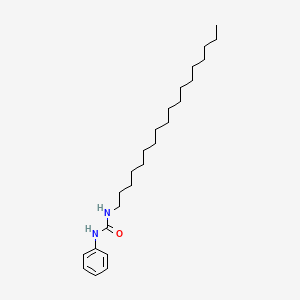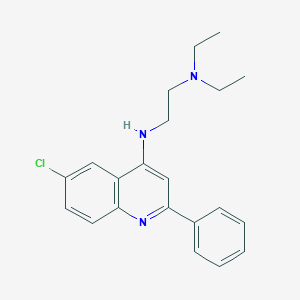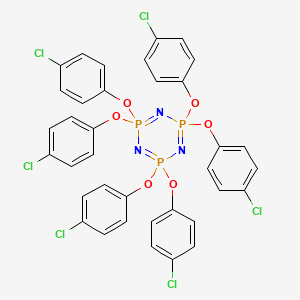
2,2,4,4,6,6-Hexakis(4-chlorophenoxy)-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4,6,6-HEXAKIS-(4-CHLORO-PHENOXY)-,-(1,3,5,2,4,6)TRIAZATRIPHOSPHININE is a complex organophosphorus compound with the molecular formula C36H24Cl6N3O6P3 and a molecular weight of 900.249 g/mol This compound is known for its unique structure, which includes multiple chloro-phenoxy groups attached to a triazatriphosphinine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6-HEXAKIS-(4-CHLORO-PHENOXY)-,-(1,3,5,2,4,6)TRIAZATRIPHOSPHININE typically involves the reaction of hexachlorocyclotriphosphazene with 4-chlorophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,4,6,6-HEXAKIS-(4-CHLORO-PHENOXY)-,-(1,3,5,2,4,6)TRIAZATRIPHOSPHININE can undergo various chemical reactions, including:
Substitution Reactions: The chloro-phenoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like sodium hydroxide for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro-phenoxy groups.
Aplicaciones Científicas De Investigación
2,2,4,4,6,6-HEXAKIS-(4-CHLORO-PHENOXY)-,-(1,3,5,2,4,6)TRIAZATRIPHOSPHININE has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other complex organophosphorus compounds.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2,4,4,6,6-HEXAKIS-(4-CHLORO-PHENOXY)-,-(1,3,5,2,4,6)TRIAZATRIPHOSPHININE is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Hexachlorocyclotriphosphazene: A precursor in the synthesis of 2,2,4,4,6,6-HEXAKIS-(4-CHLORO-PHENOXY)-,-(1,3,5,2,4,6)TRIAZATRIPHOSPHININE.
Other Organophosphorus Compounds: Compounds with similar structures and functional groups, such as those containing phenoxy or chloro groups.
Propiedades
Fórmula molecular |
C36H24Cl6N3O6P3 |
|---|---|
Peso molecular |
900.2 g/mol |
Nombre IUPAC |
2,2,4,4,6,6-hexakis(4-chlorophenoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C36H24Cl6N3O6P3/c37-25-1-13-31(14-2-25)46-52(47-32-15-3-26(38)4-16-32)43-53(48-33-17-5-27(39)6-18-33,49-34-19-7-28(40)8-20-34)45-54(44-52,50-35-21-9-29(41)10-22-35)51-36-23-11-30(42)12-24-36/h1-24H |
Clave InChI |
SMZCEXKGEYHHGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OP2(=NP(=NP(=N2)(OC3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)Cl)(OC5=CC=C(C=C5)Cl)OC6=CC=C(C=C6)Cl)OC7=CC=C(C=C7)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




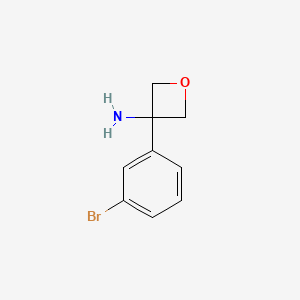
![Benzyl 2-{[(2-methoxy-1-methyl-2-oxoethyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B11945461.png)

![N-(14-tetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaenylidene)hydroxylamine](/img/structure/B11945471.png)



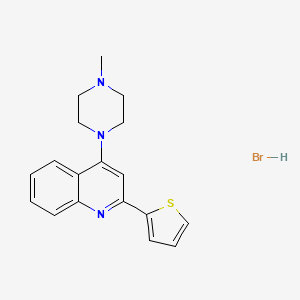
![9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B11945492.png)
